3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride
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Overview
Description
3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride is a chemical compound that belongs to the class of benzenesulfonyl fluorides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The presence of both nitro and sulfonyl fluoride groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl fluoride moiety.
Common Reagents and Conditions
Substitution: Common reagents include amines and alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Sulfonamides: Formed through substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Oxidized Derivatives: Various oxidized products depending on the specific conditions and reagents used.
Scientific Research Applications
3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: Used as an inhibitor of enzymes such as human neutrophil elastase, which is involved in inflammatory diseases.
Biological Studies: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Chemical Biology: Utilized as a probe to study protein interactions and modifications.
Industrial Applications: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride involves its interaction with specific enzymes. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues in the active site of enzymes, leading to their inhibition. This interaction often involves the formation of a covalent bond with serine or cysteine residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Another sulfonyl fluoride used as a protease inhibitor.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A sulfonamide with similar structural features.
Uniqueness
3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride is unique due to the presence of both nitro and sulfonyl fluoride groups, which confer distinct reactivity and biological activity. This makes it particularly useful in the development of enzyme inhibitors and as a chemical probe in biological studies .
Properties
CAS No. |
19160-16-8 |
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Molecular Formula |
C13H9FN2O5S |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
3-[(3-nitrobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9FN2O5S/c14-22(20,21)12-6-2-4-10(8-12)15-13(17)9-3-1-5-11(7-9)16(18)19/h1-8H,(H,15,17) |
InChI Key |
NQIWKONYKCSWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)S(=O)(=O)F |
Origin of Product |
United States |
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